(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine is a useful research compound. Its molecular formula is C9H15N3O and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
Ambient-Temperature Synthesis
A related compound was synthesized at ambient temperature, showcasing the potential for efficient and novel synthesis methods that could apply to the targeted chemical, highlighting innovative approaches in chemical synthesis techniques (Becerra, Cobo, & Castillo, 2021).
Synthesis of Novel Pyrane Glycosides
Research into the synthesis of novel compounds featuring pyrane and glycoside components suggests the versatility of pyran-containing molecules for the development of bioactive molecules with potential antibacterial and antifungal properties (Srinivas, Sunitha, & Shamili, 2020).
Dicarboxylic Acid Amides and Diamides
Another study focuses on the condensation reactions involving tetrahydro-2H-pyran derivatives, leading to the creation of N,N'-disubstituted oxamides and N-aryloxamides. This research underscores the compound's utility in forming structurally diverse and potentially bioactive amides (Aghekyan et al., 2018).
Biological Evaluation and Applications
Anticancer and Antimicrobial Activities
Novel pyrazoline derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. This study indicates the broader applicability of pyrazolyl compounds in therapeutic contexts, suggesting potential research directions for similar compounds (Kocyigit et al., 2019).
Anti-Diabetic Activity
Compounds with a pyrazole base attached to sugar moieties were synthesized and showed moderate anti-diabetic activity. This demonstrates the compound's potential in the development of new anti-diabetic drugs and highlights the importance of structural modifications for biological activity (Vaddiraju et al., 2022).
Properties
IUPAC Name |
[5-(oxan-4-yl)-1H-pyrazol-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-5-8-6-11-12-9(8)7-1-3-13-4-2-7/h6-7H,1-5,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWOLKBLKCOKIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=C(C=NN2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.